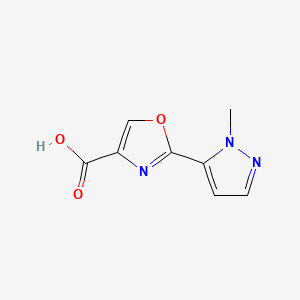
2-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2-methylpyrazole, which is then reacted with suitable oxazole precursors to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpyrazol-3-yl)propanoic acid: This compound shares the pyrazole ring but differs in the attached functional groups.
2-(2-Methylpyrazol-3-yl)acetic acid: Another similar compound with a different carboxylic acid derivative.
Uniqueness
2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both pyrazole and oxazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-11-6(2-3-9-11)7-10-5(4-14-7)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
PDTVTBJBJBAQJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















